Prosaikogenin D

Description

Propriétés

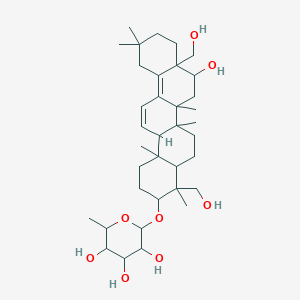

Formule moléculaire |

C36H58O8 |

|---|---|

Poids moléculaire |

618.8 g/mol |

Nom IUPAC |

2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C36H58O8/c1-20-27(40)28(41)29(42)30(43-20)44-26-11-12-32(4)23(33(26,5)18-37)10-13-34(6)24(32)9-8-21-22-16-31(2,3)14-15-36(22,19-38)25(39)17-35(21,34)7/h8-9,20,23-30,37-42H,10-19H2,1-7H3 |

Clé InChI |

UAUUFLADFXKYAU-UHFFFAOYSA-N |

SMILES canonique |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

Prosaikogenin D: A Technical Guide on its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosaikogenin D is a rare, naturally occurring triterpenoid saponin that has garnered significant interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and methods for its preparation. A key focus is placed on its biological activity, supported by available quantitative data. Furthermore, this document details the experimental protocols for its synthesis and biological evaluation, and explores the putative signaling pathways through which it may exert its effects, primarily based on the known mechanisms of its direct precursor, Saikosaponin D.

Discovery and Natural Sources

This compound was discovered as a rare secondary saponin derived from the roots of plants belonging to the Bupleurum genus, a staple in Traditional Chinese Medicine.[1] These plants, particularly Bupleurum falcatum and Bupleurum chinense, are the primary natural sources of a class of bioactive compounds known as saikosaponins.[2][3]

This compound itself is not found in significant quantities in its natural source. Instead, it is a glycoside hydrolyzed metabolite of the more abundant Saikosaponin B2.[1] The in vivo bioactivities of this compound are reported to be much higher than its parent glycoside, Saikosaponin B2.[1] This has driven the development of efficient methods to convert Saikosaponin B2 into this compound for research and potential therapeutic applications.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C36H58O9 |

| Molecular Weight | 634.8 g/mol |

| Class | Triterpenoid Saponin |

| Parent Compound | Saikosaponin B2 |

Biological Activity and Quantitative Data

While specific quantitative data for the biological activity of this compound is limited in publicly available literature, the broader class of prosaikogenins has demonstrated significant anti-cancer effects.[2][4] Studies on closely related compounds, Prosaikogenin F and Prosaikogenin G, provide valuable insights into the potential potency of this compound.

The anti-cancer activity of these compounds has been evaluated against various cancer cell lines. For instance, the half-maximal inhibitory concentration (IC50) values for Prosaikogenin F and Prosaikogenin G against the HCT 116 human colon cancer cell line have been determined, showcasing their cytotoxic potential.[2]

Table 1: Comparative IC50 Values of Saikosaponins and Prosaikogenins against HCT 116 Cancer Cells [2]

| Compound | IC50 (µM) |

| Saikosaponin A | 2.83 |

| Saikosaponin D | 4.26 |

| Prosaikogenin F | 14.21 |

| Prosaikogenin G | 8.49 |

It is important to note that a lower IC50 value indicates a higher potency.

The precursor to this compound, Saikosaponin D, has been more extensively studied and exhibits a range of pharmacological effects, including anti-inflammatory, antioxidant, anti-apoptotic, anti-fibrotic, and anti-cancer properties.[3]

Experimental Protocols

Enzymatic Preparation of this compound from Saikosaponin B2

An efficient and environmentally friendly method for the preparation of this compound involves the enzymatic hydrolysis of Saikosaponin B2.[1]

Materials:

-

Saikosaponin B2 (substrate)

-

Cellulase (e.g., from Trichoderma viride)

-

Acetic acid-sodium acetate (HAc-NaAc) buffer (pH 4.7)

-

Incubator

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Protocol:

-

Prepare a solution of Saikosaponin B2 at a concentration of 100 µg/mL in HAc-NaAc buffer (pH 4.7).

-

Add cellulase to the solution to a final concentration of 8.00 mg/mL.

-

Incubate the reaction mixture at 60°C for 33 hours.

-

Monitor the conversion of Saikosaponin B2 to this compound using HPLC. A high conversion ratio of over 95% can be achieved under these optimized conditions.[1]

-

Purify this compound from the reaction mixture using appropriate chromatographic techniques (e.g., column chromatography).

Figure 1: Enzymatic conversion of Saikosaponin B2 to this compound.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest (e.g., HCT 116)

-

This compound

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Putative Signaling Pathways

Direct research on the specific signaling pathways modulated by this compound is currently limited. However, based on the well-documented mechanisms of its precursor, Saikosaponin D, it is plausible that this compound exerts its biological effects through similar pathways, potentially with greater potency.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell proliferation, and apoptosis.[5] Saikosaponin D has been shown to inhibit the activation of NF-κB.[5] This inhibition is thought to be a key mechanism behind its anti-inflammatory and anti-cancer effects. It is hypothesized that this compound may also act as an inhibitor of this pathway.

Figure 2: Hypothesized inhibition of the NF-κB pathway by this compound.

Apoptosis Induction Pathways

Saikosaponin D has been demonstrated to induce apoptosis in cancer cells through the activation of the MKK4-JNK signaling pathway and by increasing the ratio of Bax to Bcl-2.[2] It is anticipated that this compound may trigger programmed cell death through similar intrinsic and extrinsic apoptotic pathways.

Figure 3: Hypothesized role of this compound in apoptosis induction.

Future Directions

This compound represents a promising lead compound for the development of novel therapeutics, particularly in the field of oncology. However, further research is imperative to fully elucidate its pharmacological profile. Key areas for future investigation include:

-

Quantitative Biological Activity: Comprehensive studies to determine the IC50 values of this compound against a wide range of cancer cell lines are needed.

-

Mechanism of Action: Detailed molecular studies are required to confirm the specific signaling pathways modulated by this compound and to identify its direct molecular targets.

-

In Vivo Efficacy: Preclinical animal studies are essential to evaluate the in vivo anti-cancer and anti-inflammatory efficacy, as well as the pharmacokinetic and toxicological profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the discovery of even more potent and selective compounds.

Conclusion

This compound is a rare and potent bioactive compound with significant potential for drug development. While its natural abundance is low, efficient enzymatic synthesis methods have made it more accessible for research. Although direct quantitative data and mechanistic studies on this compound are still emerging, the extensive research on its precursor, Saikosaponin D, provides a strong foundation for its continued investigation as a promising therapeutic agent. This technical guide serves as a valuable resource for researchers and scientists in the field, summarizing the current knowledge and outlining the necessary future directions to unlock the full therapeutic potential of this compound.

References

- 1. Efficient and clean preparation of rare this compound by enzymatic hydrolysis of saikosaponin B2 and response surface methodology optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress on the molecular mechanisms of Saikosaponin D in various diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Saikosaponin-d inhibits T cell activation through the modulation of PKCtheta, JNK, and NF-kappaB transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Saikosaponins and their Enzymatic Conversion to Prosaikogenin D

Executive Summary: Saikosaponins, the primary bioactive triterpenoid saponins from Bupleurum species, exhibit a wide range of pharmacological activities. Their biosynthesis is a complex, multi-step process involving the formation of a core triterpenoid skeleton followed by extensive modifications. This guide provides an in-depth overview of the biosynthetic pathway leading to saikosaponins and the specific biotransformation process to yield Prosaikogenin D, a rare and highly bioactive secondary saponin. It details the enzymatic steps from primary metabolism to the core β-amyrin backbone, the subsequent oxidative and glycosylation modifications mediated by Cytochrome P450s (P450s) and UDP-glycosyltransferases (UGTs), and the targeted enzymatic hydrolysis of Saikosaponin B2 to produce this compound. This document is intended for researchers, scientists, and drug development professionals, offering detailed pathway diagrams, tabulated data, and key experimental protocols to facilitate further research and application.

The Core Triterpenoid Backbone Biosynthesis: From Isoprenoids to β-amyrin

The biosynthesis of all saikosaponins begins with the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP)[1]. These precursors are synthesized via the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids[1][2].

The pathway proceeds as follows:

-

Two molecules of IPP and one molecule of DMAPP are condensed to form farnesyl pyrophosphate (FPP) by farnesyl diphosphate synthase (FPS)[3].

-

Two FPP molecules are then joined head-to-head by squalene synthase (SS) to produce squalene[4].

-

Squalene is epoxidized by squalene epoxidase (SE) to form 2,3-oxidosqualene[3][4].

-

The crucial and first committed step in saikosaponin biosynthesis is the cyclization of 2,3-oxidosqualene into the pentacyclic triterpenoid skeleton, β-amyrin. This reaction is catalyzed by β-amyrin synthase (β-AS)[1][2][3].

References

- 1. Transcriptome Level Reveals the Triterpenoid Saponin Biosynthesis Pathway of Bupleurum falcatum L. [mdpi.com]

- 2. Frontiers | Differential Expression of Genes Involved in Saikosaponin Biosynthesis Between Bupleurum chinense DC. and Bupleurum scorzonerifolium Willd [frontiersin.org]

- 3. Putative Genes Involved in Saikosaponin Biosynthesis in Bupleurum Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Prosaikogenin D: An In-Depth Technical Guide on its Potential Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosaikogenin D, a rare secondary saponin derived from the metabolism of Saikosaponin B2 found in Radix Bupleuri, is an emerging compound of interest in oncology research. While direct, comprehensive studies on the anticancer mechanism of this compound are currently limited, this technical guide synthesizes the available data on its parent compound, Saikosaponin B2, and other closely related saikosaponins to extrapolate its potential mechanisms of action in cancer cells. This document provides an in-depth overview of potential signaling pathways, effects on apoptosis and the cell cycle, and relevant experimental methodologies to guide future research and drug development efforts.

Introduction

Saikosaponins, a class of triterpenoid saponins isolated from the roots of Bupleurum species, have long been recognized for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects. This compound is a deglycosylated metabolite of Saikosaponin B2, a transformation that can occur via enzymatic hydrolysis in the body.[1][2] This biotransformation is significant as metabolites of medicinal compounds can exhibit altered, and sometimes more potent, biological activities compared to their parent glycosides. While research has extensively focused on Saikosaponin A and D, the specific roles of Saikosaponin B2 and its metabolite, this compound, in cancer are less understood. This guide aims to consolidate the existing knowledge on related compounds to build a foundational understanding of this compound's potential in cancer therapy.

Potential Mechanisms of Action in Cancer Cells

Based on the activities of its parent compound and other related saikosaponins, the anticancer effects of this compound may be multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through the modulation of key signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells.[3] Its dysregulation is a hallmark of cancer.[4] Saikosaponins have been shown to induce apoptosis in various cancer cell lines through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][5][6][7]

The potential apoptotic mechanism of this compound, inferred from studies on Saikosaponin D, may involve:

-

Activation of Caspase Cascades: Initiation of apoptosis through the cleavage and activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3).[6]

-

Modulation of Bcl-2 Family Proteins: Altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins to favor mitochondrial outer membrane permeabilization and the release of cytochrome c.[5]

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation resulting from a disregulated cell cycle.[8] Inducing cell cycle arrest is a key strategy in cancer therapy.[9] Vitamin D and its analogs, for example, have been shown to arrest the cell cycle at the G1/G0 phase by upregulating cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27.[10][11][12]

While direct evidence for this compound is unavailable, related saikosaponins have demonstrated the ability to induce cell cycle arrest. The potential mechanism could involve the modulation of key cell cycle regulators:

-

Upregulation of p21 and p27: These proteins inhibit the activity of cyclin-CDK complexes, thereby halting progression through the G1 phase of the cell cycle.[10]

-

Downregulation of Cyclins and CDKs: Reducing the expression of proteins like Cyclin D1, which are essential for cell cycle progression.[13]

Modulation of Signaling Pathways

The anticancer activity of saikosaponins is often attributed to their ability to modulate critical intracellular signaling pathways that govern cell proliferation, survival, and metastasis.

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.[4][13][14][15][16] Saikosaponin B2 has been shown to target the Akt signaling pathway in liver cancer cells.[17][18] Therefore, this compound may exert its effects by inhibiting this pathway, potentially leading to decreased cell proliferation and increased apoptosis.

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation and survival.[19][20][21] Saikosaponin B2 has been demonstrated to down-regulate the VEGF/ERK/HIF-1α signaling pathway, thereby inhibiting tumor angiogenesis.[22] this compound may also modulate this pathway to exert its anti-proliferative and anti-angiogenic effects.

Inhibition of Metastasis

Metastasis is a major cause of cancer-related mortality. It is a complex process involving cell migration, invasion, and angiogenesis.[23][24] Saikosaponin B2 has been shown to inhibit the migration of breast cancer cells by inhibiting the JAK/STAT signaling pathway and downregulating the expression of MMP2 and MMP9, enzymes crucial for extracellular matrix degradation.[25] It is plausible that this compound shares these anti-metastatic properties.

Quantitative Data (Based on Related Compounds)

Direct quantitative data for this compound is scarce. The following table summarizes the IC50 values for related saikosaponins and prosaikogenins in various cancer cell lines to provide a comparative context.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Saikosaponin A | HCT 116 | Colorectal Cancer | 2.83 | [26] |

| Saikosaponin D | HCT 116 | Colorectal Cancer | 4.26 | [26] |

| Prosaikogenin F | HCT 116 | Colorectal Cancer | 14.21 | [26] |

| Prosaikogenin G | HCT 116 | Colorectal Cancer | 8.49 | [26] |

| Saikosaponin B2 | HepG2 | Liver Cancer | ~179.3 (0.14 mg/mL) | [18] |

| Saikosaponin B2 | MCF-7 | Breast Cancer | Proliferation significantly inhibited at 5 µM | [25] |

| Saikosaponin D | PANC1 | Pancreatic Cancer | 5.18 | [6] |

| Saikosaponin D | Pan02 | Pancreatic Cancer | 4.76 | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to investigate the mechanism of action of anticancer compounds, adapted from studies on related saikosaponins.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for specific time intervals (e.g., 24, 48, 72 hours).

-

MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins involved in signaling pathways, apoptosis, and the cell cycle.

-

Protein Extraction: After treatment with the test compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3, Cyclin D1, p21) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is then incubated with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

While direct evidence for the anticancer mechanism of this compound is still in its infancy, the extensive research on its parent compound, Saikosaponin B2, and other related saikosaponins provides a strong rationale for its investigation as a potential therapeutic agent. The hypothesized mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways such as PI3K/Akt and MAPK/ERK, offer a clear roadmap for future research.

To fully elucidate the therapeutic potential of this compound, future studies should focus on:

-

Directly assessing the cytotoxic effects of purified this compound on a broad panel of cancer cell lines to determine its IC50 values.

-

Conducting detailed mechanistic studies to confirm its effects on apoptosis, the cell cycle, and key signaling pathways.

-

Utilizing in vivo animal models to evaluate the efficacy and safety of this compound in a preclinical setting.

-

Investigating the structure-activity relationship of this compound and other prosaikogenins to identify the most potent anticancer derivatives.

This technical guide serves as a foundational resource to stimulate and guide further research into the promising anticancer potential of this compound.

References

- 1. Efficient and clean preparation of rare this compound by enzymatic hydrolysis of saikosaponin B2 and response surface methodology optimization [agris.fao.org]

- 2. Efficient and clean preparation of rare this compound by enzymatic hydrolysis of saikosaponin B2 and response surface methodology optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Saikosaponin D Inhibits Proliferation and Promotes Apoptosis Through Activation of MKK4–JNK Signaling Pathway in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]

- 9. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Policing Cancer: Vitamin D Arrests the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potential Molecular Mechanisms of the Anti-cancer Activity of Vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Role of PI3K/Akt pathway in Benzidine-induced proliferation in SV-40 immortalized human uroepithelial cell - Ding - Translational Cancer Research [tcr.amegroups.org]

- 14. researchgate.net [researchgate.net]

- 15. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Saikosaponin-b2 Regulates the Proliferation and Apoptosis of Liver Cancer Cells by Targeting the MACC1/c-Met/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ERK MAP kinase in G1 cell cycle progression and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Saikosaponin b2 inhibits tumor angiogenesis in liver cancer via down‑regulation of VEGF/ERK/HIF‑1α signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Grape seed proanthocyanidins inhibit migration potential of pancreatic cancer cells by promoting mesenchymal-to-epithelial transition and targeting NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Ellagic Acid Inhibits Migration and Invasion by Prostate Cancer Cell Lines -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.or.kr]

- 25. spandidos-publications.com [spandidos-publications.com]

- 26. mdpi.com [mdpi.com]

Prosaikogenin D: An In-depth Technical Guide on its Core Pharmacological Properties

Disclaimer: Direct experimental data on the pharmacological properties of Prosaikogenin D are currently limited in publicly available scientific literature. This guide infers its potential activities based on the established pharmacological profile of its parent compound, Saikosaponin B2, and related prosaikogenin derivatives. The in vivo effects of Saikosaponin B2 are likely mediated, at least in part, by its metabolic conversion to this compound.[1][2]

Introduction

This compound is a rare secondary saponin that is a metabolite of Saikosaponin B2, a major bioactive triterpenoid saponin found in the roots of Bupleurum species.[1][2] It has been suggested that this compound possesses significantly higher in vivo bioactivities than its parent glycoside, Saikosaponin B2.[1][2] This has led to increasing interest in its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the inferred pharmacological properties of this compound, drawing from studies on Saikosaponin B2 and related prosaikogenins. The information presented is intended for researchers, scientists, and drug development professionals.

Inferred Pharmacological Properties

The pharmacological activities of Saikosaponin B2 are likely attributable to its biotransformation into this compound. Therefore, the known effects of Saikosaponin B2 provide a basis for understanding the potential therapeutic applications of this compound.

Anti-Cancer Activity

Saikosaponin B2 has demonstrated notable anti-cancer effects in various cancer cell lines. These effects are likely mediated by this compound.

Quantitative Data on the Anti-Cancer Activity of Saikosaponin B2 and Related Prosaikogenins:

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| Saikosaponin B2 | MCF-7 | Breast Cancer | 5 µM (approx.) | [3] |

| Saikosaponin B2 | HepG2 | Liver Cancer | Not specified | [4] |

| Prosaikogenin F | HCT 116 | Colon Cancer | Not specified | [5][6] |

| Prosaikogenin G | HCT 116 | Colon Cancer | Not specified | [5][6] |

Note: Specific IC50 values for HepG2, Prosaikogenin F, and Prosaikogenin G were not provided in the search results, but significant anti-proliferative activity was reported.

Anti-Inflammatory and Antiviral Activities

Saikosaponin B2 is known to possess anti-inflammatory and antiviral properties. In one cellular model, it was shown to stimulate the release of prostaglandin E2 (PGE2).[7] Furthermore, Saikosaponin B2 has exhibited antiviral activity against coronavirus by inhibiting viral attachment, penetration, and proliferation in vitro.[7]

Inferred Mechanisms of Action

The anti-cancer effects of Saikosaponin B2, and by extension this compound, are believed to be mediated through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and migration.

MACC1/c-Met/Akt Signaling Pathway in Liver Cancer

In liver cancer cells, Saikosaponin B2 has been shown to suppress the MACC1/c-Met/Akt signaling pathway.[4][8] This pathway is crucial for tumor growth and metastasis. The proposed mechanism involves the downregulation of Metastasis-Associated in Colon Cancer-1 (MACC1), which in turn reduces the phosphorylation of c-Met and Akt. This leads to an increase in the expression of the pro-apoptotic protein BAD and subsequent induction of apoptosis.[4]

JAK/STAT Signaling Pathway in Breast Cancer

In breast cancer cells, Saikosaponin B2 has been observed to inhibit the JAK/STAT signaling pathway.[3] This inhibition leads to a reduction in the phosphorylation of STAT3, which is a key transcription factor involved in cell proliferation and migration.[3]

Experimental Protocols

Preparation of this compound by Enzymatic Hydrolysis of Saikosaponin B2

A clean and efficient method for the preparation of this compound involves the enzymatic hydrolysis of Saikosaponin B2.[1][2]

Experimental Workflow:

Methodology:

-

Prepare a solution of Saikosaponin B2 at a concentration of 100 µg/mL.[1]

-

Add cellulase to a final concentration of 8.00 mg/mL in an acetate buffer (HAc-NaAc) with a pH of 4.7.[1]

-

Incubate the reaction mixture at 60°C for 33 hours.[1]

-

Monitor the conversion of Saikosaponin B2 to this compound, which can achieve a conversion ratio of over 95%.[1]

Cell Viability Assay (MTT Assay)

This protocol is based on the methodology used to assess the anti-proliferative effects of Saikosaponin B2 on breast cancer cells.[3]

-

Seed cancer cells (e.g., MCF-7) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., Saikosaponin B2) for a specified period (e.g., 48 hours).[3]

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated) cells and determine the IC50 value.

Western Blot Analysis

This protocol is based on the methodology used to investigate the effect of Saikosaponin B2 on signaling pathways in cancer cells.[3][4]

-

Treat cancer cells with the test compound at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., MACC1, p-c-Met, p-Akt, STAT3, p-STAT3) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising bioactive compound with potential therapeutic applications, particularly in the field of oncology. As the likely active metabolite of Saikosaponin B2, its inferred anti-cancer properties, mediated through the modulation of critical signaling pathways such as MACC1/c-Met/Akt and JAK/STAT, warrant further investigation.

To fully elucidate the pharmacological profile of this compound, future research should focus on:

-

Direct Pharmacological Studies: Conducting comprehensive in vitro and in vivo studies to directly assess the anti-cancer, anti-inflammatory, and neuroprotective activities of isolated this compound.

-

Quantitative Analysis: Determining the IC50 values of this compound in a wide range of cancer cell lines.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways directly modulated by this compound.

-

Pharmacokinetic and Toxicological Profiling: Establishing the absorption, distribution, metabolism, excretion, and safety profile of this compound.

Such studies are crucial for validating the therapeutic potential of this compound and advancing its development as a novel drug candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient and clean preparation of rare this compound by enzymatic hydrolysis of saikosaponin B2 and response surface methodology optimization [agris.fao.org]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Saikosaponin-b2 Regulates the Proliferation and Apoptosis of Liver Cancer Cells by Targeting the MACC1/c-Met/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Saikosaponin B2 - LKT Labs [lktlabs.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In Vitro Anti-proliferative Activity of Prosaikogenin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosaikogenin D, a sapogenin derivative of Saikosaponin D, is emerging as a compound of interest in oncology research. While direct comprehensive studies on this compound are limited, evidence from closely related prosaikogenins suggests significant anti-proliferative and pro-apoptotic activities in cancer cells. This technical guide provides a consolidated overview of the available data, outlines detailed experimental protocols for its investigation, and presents putative signaling pathways based on the known mechanisms of its parent compound, Saikosaponin D. This document aims to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this compound.

Introduction

Saikosaponins, a group of oleanane-type triterpenoid saponins isolated from the roots of Bupleurum species, have long been recognized for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects. This compound is a metabolite of Saikosaponin D, formed by the hydrolysis of sugar moieties. This structural modification can significantly alter the bioavailability and biological activity of the parent compound. Preliminary studies on related prosaikogenins, such as Prosaikogenin F and G, have demonstrated marked inhibition of cancer cell growth, suggesting that this compound may hold similar or even enhanced anti-cancer potential.[1][2] This guide focuses on the in vitro anti-proliferative properties of this compound, providing a framework for its systematic evaluation.

Anti-proliferative Activity: Quantitative Data

Direct quantitative data, such as IC50 values for this compound across various cancer cell lines, is not yet extensively documented in publicly available literature. However, a study on the anti-cancer effects of various saikosaponin derivatives, including Prosaikogenin F and Prosaikogenin G, on the human colon cancer cell line HCT 116, revealed that prosaikogenins exhibit significant anti-proliferative effects.[1][3] The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.[4]

To facilitate further research, the following table provides a template for summarizing the anti-proliferative activity of this compound once empirical data is generated.

| Cell Line | Cancer Type | This compound IC50 (µM) | Exposure Time (hrs) | Reference |

| e.g., HCT 116 | Colon Cancer | Data to be determined | e.g., 48 | |

| e.g., MCF-7 | Breast Cancer | Data to be determined | e.g., 48 | |

| e.g., A549 | Lung Cancer | Data to be determined | e.g., 48 | |

| e.g., PC-3 | Prostate Cancer | Data to be determined | e.g., 48 |

Experimental Protocols

To investigate the in vitro anti-proliferative activity of this compound, a series of standardized cell-based assays are recommended. These protocols are foundational for determining its efficacy and mechanism of action.

Preparation of this compound

This compound can be prepared by the enzymatic hydrolysis of its parent compound, Saikosaponin B2 or Saikosaponin D.[5] One method involves using cellulase to achieve a high conversion ratio.[6]

Cell Culture

Cancer cell lines (e.g., HCT 116, MCF-7, A549, PC-3) should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Proliferation/Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8][9][10][11]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Flow Cytometry for Apoptosis Analysis

Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptosis.[12][13][14][15]

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15-20 minutes at room temperature.[13]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic signaling pathway.[16][17][18]

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved Caspase-9, PARP). Following incubation with the appropriate HRP-conjugated secondary antibodies, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]

-

Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vitro anti-proliferative activity of this compound.

Putative Signaling Pathway of this compound-Induced Apoptosis

Based on the known mechanisms of its parent compound, Saikosaponin D, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates this putative signaling cascade.

Conclusion

This compound represents a promising candidate for further investigation as an anti-proliferative agent. Although direct evidence is still emerging, the foundational knowledge from its parent compound, Saikosaponin D, and related prosaikogenins provides a strong rationale for its continued study. The experimental protocols and putative mechanisms of action outlined in this technical guide offer a comprehensive framework for researchers to systematically evaluate the anti-cancer properties of this compound, with the ultimate goal of contributing to the development of novel cancer therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient and clean preparation of rare this compound by enzymatic hydrolysis of saikosaponin B2 and response surface methodology optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 15. scispace.com [scispace.com]

- 16. Apoptosis western blot guide | Abcam [abcam.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

Prosaikogenin D and its Analogue Saikosaponin D: A Technical Guide to Apoptosis Induction in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosaikogenins and their parent compounds, saikosaponins, are triterpenoid saponins primarily isolated from the medicinal plant Radix Bupleuri. While Prosaikogenin D is a metabolite of Saikosaponin B2, the vast majority of research into the apoptotic effects of this class of compounds has centered on Saikosaponin D (SSD)[1][2][3]. Prosaikogenin G is a derivative of Saikosaponin D[4]. Saikosaponin D has demonstrated significant anti-tumor activity across a spectrum of cancer cell lines, primarily through the induction of programmed cell death, or apoptosis[5][6]. This technical guide provides a comprehensive overview of the mechanisms, quantitative data, and experimental protocols related to the pro-apoptotic effects of Saikosaponin D on tumor cells, offering a valuable resource for researchers in oncology and drug discovery.

Core Mechanism of Action: Apoptosis Induction

Saikosaponin D exerts its anti-cancer effects through a multi-faceted approach that culminates in the activation of apoptotic pathways. The primary mechanisms identified include the induction of endoplasmic reticulum (ER) stress, modulation of key signaling cascades such as the MKK4-JNK and STAT3 pathways, and regulation of the intrinsic mitochondrial apoptosis pathway[7][8][9].

Signaling Pathways

The induction of apoptosis by Saikosaponin D involves the intricate interplay of several signaling molecules. Two of the most prominently implicated pathways are the MKK4-JNK and STAT3 signaling cascades.

-

MKK4-JNK Pathway: Saikosaponin D has been shown to activate the MKK4-JNK signaling pathway, which in turn leads to the cleavage of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic cascade, respectively. This activation also increases the expression of the pro-apoptotic protein FoxO3a[9][10][11].

-

STAT3 Pathway: In non-small cell lung cancer cells, Saikosaponin D has been observed to inhibit the phosphorylation of STAT3, a transcription factor that plays a crucial role in cell survival and proliferation. This inhibition of STAT3 signaling is associated with an upregulation of the cleaved form of caspase-3, thereby promoting apoptosis[12][13].

-

p53 Signaling Pathway: In osteosarcoma cells, Saikosaponin D treatment leads to the upregulation of the tumor suppressor protein p53 and its downstream targets, including p21 and Bax, while downregulating the anti-apoptotic protein Bcl-2. This modulation of p53 signaling contributes to cell cycle arrest and apoptosis[5][14].

-

Endoplasmic Reticulum (ER) Stress: Saikosaponin D can disrupt calcium homeostasis, leading to ER stress. This, in turn, can trigger the unfolded protein response (UPR), which, when prolonged, initiates apoptosis[8].

The following diagram illustrates the key signaling pathways involved in Saikosaponin D-induced apoptosis:

Caption: Key signaling pathways activated by Saikosaponin D leading to apoptosis.

Quantitative Data on the Efficacy of Saikosaponin D

The cytotoxic and pro-apoptotic effects of Saikosaponin D have been quantified in numerous studies across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the observed apoptosis rates.

Table 1: IC50 Values of Saikosaponin D in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| DU145 | Prostate Cancer | 10 | 24 |

| A549 | Non-Small Cell Lung Cancer | 3.57 | 24 |

| H1299 | Non-Small Cell Lung Cancer | 8.46 | 24 |

| RG-2 | Glioblastoma | Not specified | 48 |

| U87-MG | Glioblastoma | Not specified | 48 |

| U251 | Glioblastoma | Not specified | 48 |

| LN-428 | Glioblastoma | Not specified | 48 |

| 143B | Osteosarcoma | ~80 | 24 |

| MG-63 | Osteosarcoma | ~80 | 24 |

| ARO | Anaplastic Thyroid Cancer | Not specified | 24 |

| 8305C | Anaplastic Thyroid Cancer | Not specified | 24 |

| SW1736 | Anaplastic Thyroid Cancer | Not specified | 24 |

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Apoptosis Rates Induced by Saikosaponin D

| Cell Line | Cancer Type | SSD Concentration (µM) | Apoptosis Rate (%) | Incubation Time (h) |

| DU145 | Prostate Cancer | 3, 9, 15 | Dose-dependent increase | 12 |

| A549 | Non-Small Cell Lung Cancer | 5, 10, 20 | Dose-dependent increase | 24 |

| H1299 | Non-Small Cell Lung Cancer | 5, 10, 20 | Dose-dependent increase | 24 |

| RG-2 | Glioblastoma | 9 | 6.89 | 48 |

| RG-2 | Glioblastoma | 15 | 14.59 | 48 |

| U87-MG | Glioblastoma | 9 | 5.9 | 48 |

| U251 | Glioblastoma | 9 | 6.34 | 48 |

| LN-428 | Glioblastoma | 9 | 9.73 | 48 |

| 143B | Osteosarcoma | 80 | Significant increase | Not specified |

| MG-63 | Osteosarcoma | 80 | Significant increase | Not specified |

| ARO | Anaplastic Thyroid Cancer | 10, 15, 20 | Dose-dependent increase | 24 |

| 8305C | Anaplastic Thyroid Cancer | 10, 15, 20 | Dose-dependent increase | 24 |

| SW1736 | Anaplastic Thyroid Cancer | 10, 15, 20 | Dose-dependent increase | 24 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature for assessing Saikosaponin D-induced apoptosis.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of Saikosaponin D on cancer cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Saikosaponin D (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 450 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Caption: A simplified workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates (1 x 10⁶ cells/well) and treat with different concentrations of Saikosaponin D for the specified duration[7].

-

Cell Harvesting: Collect the cells by trypsinization, wash with cold PBS, and resuspend in 1x binding buffer to a concentration of 1 x 10⁶ cells/mL[12].

-

Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) to 100 µL of the cell suspension[15][16].

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark[12].

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins involved in the apoptotic signaling pathways.

-

Cell Lysis: After treatment with Saikosaponin D, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors[12].

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit[15].

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel[15][16].

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane[16].

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature[16].

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p-JNK, p-STAT3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: A general workflow for Western blot analysis.

Conclusion

Saikosaponin D, a major bioactive component of Radix Bupleuri, demonstrates potent pro-apoptotic activity in a wide range of tumor cells. Its ability to induce apoptosis through multiple signaling pathways, including the MKK4-JNK, STAT3, and p53 pathways, underscores its potential as a promising candidate for cancer therapy. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of Saikosaponin D and related compounds as novel anti-cancer agents. Further investigation into the in vivo efficacy and safety of these compounds is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Research progress on the molecular mechanisms of Saikosaponin D in various diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient and clean preparation of rare this compound by enzymatic hydrolysis of saikosaponin B2 and response surface methodology optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Saikosaponin D Inducing Apoptosis and Autophagy through the Activation of Endoplasmic Reticulum Stress in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Saikosaponin D Inhibits Proliferation and Promotes Apoptosis Through Activation of MKK4-JNK Signaling Pathway in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Saikosaponin D Inhibits Proliferation and Promotes Apoptosis Through Activation of MKK4–JNK Signaling Pathway in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Saikosaponin D inhibits proliferation and induces apoptosis of non-small cell lung cancer cells by inhibiting the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Saikosaponin D inhibits proliferation and induces apoptosis of non-small cell lung cancer cells by inhibiting the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Saikosaponin D inhibits proliferation of human osteosarcoma cells via the p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Saikosaponin D attenuates inflammatory response and cell apoptosis of lipopolysaccharide‐induced lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Fate of Saikosaponin D: A Technical Guide to its Relationship with Prosaikogenin D and Other Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saikosaponin D (SSD), a prominent bioactive triterpenoid saponin from the medicinal plant Radix Bupleuri, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. However, its therapeutic potential is intrinsically linked to its metabolic fate within the body. This technical guide provides an in-depth exploration of the metabolic relationship between Saikosaponin D and its key metabolites, with a particular focus on clarifying its connection to Prosaikogenin D. It has been revealed that upon oral administration, Saikosaponin D is not directly metabolized to this compound; instead, its primary metabolic cascade involves transformation into Prosaikogenin G and subsequently Saikogenin G. This compound is, in fact, a metabolite of another saikosaponin, Saikosaponin b2. This guide will detail the enzymatic processes governing these transformations, present available pharmacokinetic data, outline relevant experimental methodologies, and illustrate the key signaling pathways influenced by these compounds.

Introduction

Saikosaponins, the major active constituents of Bupleurum species, are a diverse group of oleanane-type triterpenoid saponins. Among them, Saikosaponin D (SSD) is recognized for its potent biological activities.[1] The oral bioavailability and therapeutic efficacy of SSD are heavily influenced by its biotransformation in the gastrointestinal tract and subsequent metabolism in the liver.[2] Investigations into the metabolism of SSD have shown that it is converted into various metabolites, such as prosaikogenins and saikogenins, by intestinal flora, gastric acid, and enzymes.[2][3] A comprehensive understanding of these metabolic pathways is crucial for the rational design of therapeutic strategies and the development of novel drug delivery systems to enhance the bioavailability and efficacy of SSD and its active metabolites.

The Metabolic Pathway of Saikosaponin D

Contrary to a common misconception, Saikosaponin D is not the direct precursor to this compound. The primary metabolic pathway of Saikosaponin D following oral administration involves a two-step deglycosylation process in the gastrointestinal tract, yielding Prosaikogenin G and then Saikogenin G.[2][4] this compound is principally derived from the hydrolysis of Saikosaponin b2.[2][5]

The initial biotransformation of Saikosaponin D is mediated by the enzymatic activity of the gut microbiota.[2] Specific enzymes, such as β-D-glucosidase, cleave the sugar moieties from the saponin backbone.[6][7] This process is essential as the resulting metabolites, particularly the saikogenins, are more readily absorbed into the systemic circulation.[4]

Following absorption, these metabolites undergo Phase I metabolism, primarily in the liver. This phase is characterized by oxidation reactions, including hydroxylation and carboxylation, which are catalyzed by cytochrome P450 (CYP) enzymes.[8] Saikosaponin D has been shown to induce the expression and activity of CYP1A2 and CYP2D6, suggesting a potential for drug-drug interactions.[9][10]

Below is a diagrammatic representation of the metabolic pathways for Saikosaponin D and Saikosaponin b2.

References

- 1. mdpi.com [mdpi.com]

- 2. Saikosaponin D: review on the antitumour effects, toxicity and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mechanism of saikogenin G against major depressive disorder determined by network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient and clean preparation of rare this compound by enzymatic hydrolysis of saikosaponin B2 and response surface methodology optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comprehensive review and perspectives on pharmacology and toxicology of saikosaponins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro metabolism study of saikosaponin d and its derivatives in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of Saikosaponin D on CYP1A2 and CYP2D6 in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

Prosaikogenin D Metabolites: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosaikogenin D, a prominent metabolite of Saikosaponin B2, is emerging as a molecule of significant interest in pharmacological research. While direct experimental data on this compound remains limited, studies on its precursor compounds and structurally similar metabolites suggest a spectrum of biological activities. This technical guide provides a comprehensive overview of the known and extrapolated biological activities of this compound metabolites, with a focus on anticancer and anti-inflammatory potentials. It includes detailed experimental protocols for assessing these activities and presents quantitative data from closely related compounds to serve as a benchmark for future research. Furthermore, this guide illustrates the metabolic conversion of Saikosaponin B2 to this compound and proposes a putative signaling pathway for its potential anticancer effects based on the known mechanisms of its parent saponins. This document is intended to be a foundational resource for researchers investigating the therapeutic potential of this compound and its derivatives.

Introduction

Saikosaponins, a class of triterpenoid saponins isolated from the roots of Bupleurum species, are well-documented for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects.[1] In the gastrointestinal tract, saikosaponins are metabolized by enzymes and intestinal microflora into their respective aglycones, known as prosaikogenins and saikogenins.[2] this compound is a key metabolite of Saikosaponin B2.[2][3] It has been suggested that these metabolites may possess enhanced in vivo bioactivities compared to their parent glycosides.[3] This guide focuses on the biological activities of this compound, drawing insights from studies on its parent compounds and closely related prosaikogenin analogs.

Metabolic Pathway of this compound

This compound is primarily formed through the enzymatic hydrolysis of Saikosaponin B2. This biotransformation involves the cleavage of a glucose moiety from the C-3 position of the saponin backbone. This process can be achieved through the action of various enzymes, such as cellulase.[2][3]

Metabolic conversion of Saikosaponin B2 to this compound.

Biological Activity and Quantitative Data

While direct quantitative bioactivity data for this compound is not yet available in the published literature, studies on the closely related metabolites, Prosaikogenin F and Prosaikogenin G, provide valuable insights into the potential anticancer activity of this class of compounds.

| Compound | Biological Activity | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | Anticancer | - | - | Not Available | - |

| Prosaikogenin F | Anticancer | HCT 116 (Human Colon Carcinoma) | CCK-8 | 14.21 | [4] |

| Prosaikogenin G | Anticancer | HCT 116 (Human Colon Carcinoma) | CCK-8 | 8.49 | [4] |

| Saikosaponin B2 (Parent Compound) | Antiviral (HCoV-229E) | Huh-7 | XTT | 1.7 | [5][6] |

Putative Signaling Pathways

Based on the known mechanisms of the parent compound, Saikosaponin D, which induces apoptosis in cancer cells through various signaling cascades, a putative pathway for this compound's anticancer activity can be proposed.[7][8] It is hypothesized that this compound may induce apoptosis through the modulation of key regulatory proteins in the STAT3/Bcl-2 and p53 pathways, and potentially through the inhibition of the pro-survival NF-κB pathway.[7][8]

Putative anticancer signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound and its metabolites. These protocols are based on established methods used for saikosaponins and related compounds.

Anticancer Activity: Cell Viability Assay (CCK-8)

This protocol is adapted from the methodology used to determine the anticancer effects of Prosaikogenin F and G.[4][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell proliferation.

Materials:

-

Human colon carcinoma cell line (HCT 116)

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

Cell Counting Kit-8 (CCK-8)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture: Culture HCT 116 cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA, and resuspend in fresh medium. Seed the cells into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent) and a blank control (medium only).

-

Incubation: Incubate the plates for 48 hours.

-

CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability percentage for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol is based on methods used to assess the anti-inflammatory properties of saponins.[10][11][12]

Objective: To evaluate the inhibitory effect of a test compound on lipopolysaccharide (LPS)-induced nitric oxide production in macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture and Seeding: Culture and seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B, with a 10-minute incubation period in the dark after each addition.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production by the test compound.

Antiviral Activity Assay (XTT)

This protocol is based on the methodology used to evaluate the antiviral activity of saikosaponins against human coronavirus 229E (HCoV-229E).[5][6][13]

Objective: To determine the antiviral efficacy of a test compound against a specific virus.

Materials:

-

Host cell line (e.g., Huh-7 for HCoV-229E)

-

Virus stock (e.g., HCoV-229E)

-

Appropriate cell culture medium and supplements

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

-

Phenazine methosulfate (PMS)

-

96-well microplates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the host cells into a 96-well plate and incubate until a confluent monolayer is formed.

-

Virus Infection and Treatment: Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Simultaneously, treat the infected cells with various concentrations of this compound. Include uninfected cell controls and infected, untreated controls.

-

Incubation: Incubate the plates for a period sufficient for the virus to induce a cytopathic effect (CPE), typically 3-5 days.

-

XTT Assay: Prepare the XTT/PMS solution. Remove the culture medium and add the XTT/PMS solution to each well.

-

Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the development of the formazan product.

-

Absorbance Measurement: Measure the absorbance at 450 nm (and a reference wavelength of 650 nm).

-

Data Analysis: Calculate the percentage of cell protection from viral CPE for each compound concentration and determine the half-maximal effective concentration (EC50).

Conclusion and Future Directions

This compound stands as a promising but understudied metabolite of Saikosaponin B2. While direct evidence of its biological activity is currently lacking, the data from closely related prosaikogenins and parent saikosaponins strongly suggest potential anticancer, anti-inflammatory, and antiviral properties. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound's pharmacological profile. Future research should prioritize the in vitro and in vivo assessment of pure this compound to establish its specific biological activities and quantitative potency. Elucidating its precise mechanisms of action and downstream signaling pathways will be crucial for its potential development as a novel therapeutic agent.

References

- 1. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficient and clean preparation of rare this compound by enzymatic hydrolysis of saikosaponin B2 and response surface methodology optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Antiviral effects of saikosaponins on human coronavirus 229E in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Saikosaponin d Alleviates Liver Fibrosis by Negatively Regulating the ROS/NLRP3 Inflammasome Through Activating the ERβ Pathway [frontiersin.org]

- 8. Saikosaponin D: review on the antitumour effects, toxicity and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory effect of soyasaponins through suppressing nitric oxide production in LPS-stimulated RAW 264.7 cells by attenuation of NF-κB-mediated nitric oxide synthase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ANTIVIRAL EFFECTS OF SAIKOSAPONINS ON HUMAN CORONAVIRUS 229E IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]

Prosaikogenin D's Precursor, Saikosaponin D, Demonstrates Broad Targeting of Oncogenic Signaling Pathways

Zhenjiang, China - While direct research on the anticancer mechanisms of Prosaikogenin D remains limited, extensive studies on its immediate precursor, Saikosaponin D (SSD), reveal a multi-targeted agent with significant potential in oncology. This compound, a rare secondary saponin, exhibits notably higher in vivo bioactivities than its glycoside precursor, Saikosaponin B2, from which it is derived. This suggests that the anticancer effects observed for SSD are likely amplified in its metabolite form, this compound. This technical guide provides an in-depth overview of the known oncogenic signaling pathways targeted by Saikosaponin D, offering a strong inferential basis for the mechanisms of this compound.

Abstract

Saikosaponin D (SSD), a major bioactive triterpenoid saponin isolated from Bupleurum chinense, has demonstrated potent anti-tumor activities across a spectrum of cancer types. This document synthesizes the current understanding of SSD's molecular mechanisms, focusing on its modulation of key oncogenic signaling pathways including STAT3, PI3K/Akt/mTOR, MAPK, and NF-κB. Through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, SSD presents a compelling case for further investigation, particularly concerning the enhanced bioactivity of its derivative, this compound. This guide details the experimental evidence, presents quantitative data in a structured format, outlines relevant experimental protocols, and provides visual representations of the targeted signaling cascades to support ongoing research and drug development efforts.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel therapeutic strategies. Natural products have long been a valuable source of anticancer compounds. Saikosaponin D (SSD) has emerged as a promising candidate due to its broad-spectrum anti-tumor effects.[1] SSD is a precursor to this compound, a metabolite with enhanced biological activity. Understanding the molecular targets of SSD provides critical insights into the potential therapeutic applications of this compound. This guide focuses on the intricate interactions of SSD with pivotal signaling pathways that are frequently dysregulated in cancer.

Oncogenic Signaling Pathways Targeted by Saikosaponin D

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting proliferation, survival, and angiogenesis. SSD has been shown to be a potent inhibitor of the STAT3 pathway.

Studies have demonstrated that SSD inhibits the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus.[2][3] This blockade of STAT3 activation leads to the downregulation of its target genes, including the anti-apoptotic protein Bcl-2 and cell cycle regulators. In non-small cell lung cancer (NSCLC) cells, SSD-mediated inhibition of STAT3 phosphorylation resulted in cell cycle arrest and apoptosis.[2] Furthermore, in liver cancer models, SSD was found to suppress COX-2 expression through the p-STAT3/C/EBPβ and p-STAT3/HIF-1α signaling pathways.[4][5] In triple-negative breast cancer cells, SSD effectively inhibits STAT3 phosphorylation and suppresses the downstream oncogene c-Myc.[6]

References

- 1. Advances in the anti-tumor mechanisms of saikosaponin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saikosaponin D inhibits proliferation and induces apoptosis of non-small cell lung cancer cells by inhibiting the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research progress on the molecular mechanisms of Saikosaponin D in various diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Saikosaponin D: review on the antitumour effects, toxicity and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Saikosaponin-d Suppresses COX2 Through p-STAT3/C/EBPβ Signaling Pathway in Liver Cancer: A Novel Mechanism of Action [frontiersin.org]

- 6. Saikosaponin D Modulates STAT3 and c-Myc Expression in MDA-MB-231 Cells: A Comprehensive In Silico and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Enzymatic Synthesis of Prosaikogenin D from Saikosaponin B2: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosaikogenin D, a rare and bioactive secondary saponin, exhibits greater in vivo activities than its parent glycoside, saikosaponin B2.[1][2][3] Traditional chemical methods for its production are often harsh and environmentally unfriendly. This application note details an efficient and clean enzymatic approach for the synthesis of this compound from saikosaponin B2 using cellulase. This method offers high conversion rates and specificity, providing a promising alternative for the sustainable production of this valuable compound for research and pharmaceutical development.

Introduction

Saikosaponins, the primary active components of Radix Bupleuri, have a long history of use in traditional medicine.[4] this compound, a metabolite of saikosaponin B2, has garnered significant interest due to its enhanced biological activities. The enzymatic conversion of saikosaponins to their respective prosaikogenins and saikogenins is a key area of research, aiming to improve their bioavailability and therapeutic potential.[5] This protocol describes a robust method for the enzymatic hydrolysis of saikosaponin B2 to yield this compound with a high conversion rate.

Principle of the Method